molecular formula C11H17ClN4O B1425576 2-chloro-N-(3-morpholinopropyl)pyrimidin-4-amine CAS No. 960243-27-0

2-chloro-N-(3-morpholinopropyl)pyrimidin-4-amine

Cat. No. B1425576
M. Wt: 256.73 g/mol
InChI Key: NCGJOQUQFBNSAU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08354407B2

Procedure details

To 2,4-dichloropyrimidine (5.0 g, 33.5 mmol), diisoproylethylamine (5.85 ml, 33.5 mmol) in 50 ml of a 1:1 mixture of n-butanol and water is added 3-morpholinopropan-1-amine (4.90 ml, 33.5 mmol). The resulting mixture was stirred for 18 hours at room temperature. The mixture is then concentrated in vacuo, diluted with 30 mL water and extracted with EtOAc (3×50 ml). Combined organic layers are washed with saturated NaHCO3 (2×20 ml) and saturated NaCl (2×20 ml), then dried over magnesium sulfate. The residue is purified over silica (25% EtOAc in Hexanes) to afford 4.5 g (51% yield) of the desired product. 1H NMR (CDCl3, 300 MHz): δ(ppm) 1.83 (q, J=2.0 Hz, 2H), 2.54 (m, 6H), 3.53 (bs, 2H), 3.79 (t, J=4.7 Hz, 4H), 6.24 (d, J=5.67 Hz, 1H), 6.92 (bs, 1H), 7.99 (bs, 1H). MS (ESI, pos. ion) m/z: 257 (M+1).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
5.85 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
4.9 mL
Type
reactant
Reaction Step Two
Yield
51%

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[N:7]=[C:6](Cl)[CH:5]=[CH:4][N:3]=1.C(N(C(C)C)CC)(C)C.C(O)CCC.[O:23]1[CH2:28][CH2:27][N:26]([CH2:29][CH2:30][CH2:31][NH2:32])[CH2:25][CH2:24]1>O>[Cl:1][C:2]1[N:7]=[C:6]([NH:32][CH2:31][CH2:30][CH2:29][N:26]2[CH2:27][CH2:28][O:23][CH2:24][CH2:25]2)[CH:5]=[CH:4][N:3]=1

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
ClC1=NC=CC(=N1)Cl
Name
Quantity
5.85 mL
Type
reactant
Smiles
C(C)(C)N(CC)C(C)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCC)O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Two
Name
Quantity
4.9 mL
Type
reactant
Smiles
O1CCN(CC1)CCCN

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The resulting mixture was stirred for 18 hours at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The mixture is then concentrated in vacuo
ADDITION
Type
ADDITION
Details
diluted with 30 mL water
EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc (3×50 ml)
WASH
Type
WASH
Details
Combined organic layers are washed with saturated NaHCO3 (2×20 ml) and saturated NaCl (2×20 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
CUSTOM
Type
CUSTOM
Details
The residue is purified over silica (25% EtOAc in Hexanes)

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
ClC1=NC=CC(=N1)NCCCN1CCOCC1
Measurements
Type Value Analysis
AMOUNT: MASS 4.5 g
YIELD: PERCENTYIELD 51%
YIELD: CALCULATEDPERCENTYIELD 52.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.